![molecular formula C12H15N5O2 B1402135 Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1428139-32-5](/img/structure/B1402135.png)

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

Overview

Description

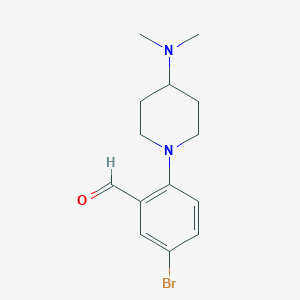

“Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate” is a compound with the molecular weight of 261.28 .

Synthesis Analysis

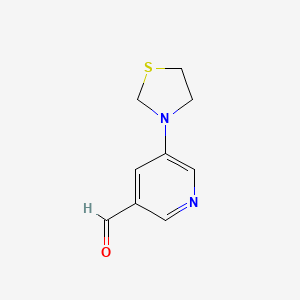

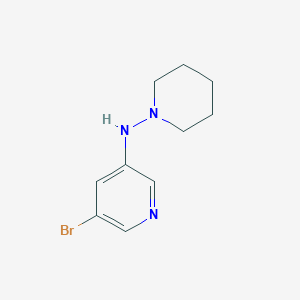

The synthesis of related compounds, such as triazolo[1,5-a]pyrimidines, often involves reactions of aldehydes, β-dicarbonyl compounds, and 3-alkyl-5-amino-1,2,4-triazoles .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C12H15N5O2 . The InChI code for this compound is 1S/C12H15N5O2/c1-2-19-11(18)8-6-14-12-15-10(7-4-3-5-7)16-17(12)9(8)13/h6-7H,2-5,13H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate” are not mentioned in the search results, related compounds such as 3-arylthieno[3,2-e]-[1,2,4]triazolo[4,3-c]pyrimidines have been shown to undergo Dimroth-type rearrangement .Physical And Chemical Properties Analysis

The compound appears as white crystals . Its 1H NMR spectrum and 13C NMR spectrum have been reported .Scientific Research Applications

Chemical Properties and Ring-Chain Isomerism

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate belongs to a class of compounds that exhibit interesting ring-chain isomerism. A study by Pryadeina et al. (2008) explored the cyclization of related ethyl polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines. They observed that these compounds underwent ring-chain isomerization in solution, influenced by the solvent and the length of the polyfluoroalkyl substituent. This property could be significant in the design of molecules with specific chemical behaviors or interactions (Pryadeina et al., 2008).

Synthesis and Chemical Reactions

The compound also falls within the scope of research focusing on the synthesis of novel chemical structures. For instance, Mohamed (2021) described the synthesis of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, demonstrating the versatility and potential for creating a range of derivatives from base structures similar to Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate (Mohamed, 2021).

Potential Pharmaceutical Applications

In the realm of pharmaceutical research, compounds with similar structures have been explored for their potential medicinal applications. A study conducted by Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, a class of compounds closely related to Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate, exhibited activity as mediator release inhibitors, suggesting potential antiasthmatic properties (Medwid et al., 1990).

Chemical Synthesis Methodologies

The compound also plays a role in advancing chemical synthesis techniques. For example, Massari et al. (2017) developed efficient one-step procedures for the synthesis of various 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. Their work highlights the importance of such compounds in the development of more efficient and selective chemical synthesis methods (Massari et al., 2017).

Environmental and Biological Importance

Lastly, Fettouhi et al. (1996) examined the crystal structure of a similar ester, ethyl 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-acetate, elucidating the isomeric structure of a heterocyclic product. This type of research is crucial in understanding the environmental and biological significance of these compounds (Fettouhi et al., 1996).

Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The downstream effects include the reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .

Pharmacokinetics

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

ethyl 6-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-2-19-11(18)9-8(13)6-17-12(14-9)15-10(16-17)7-4-3-5-7/h6-7H,2-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQNSISGVHFZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=NC(=NN2C=C1N)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

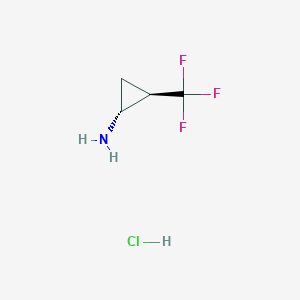

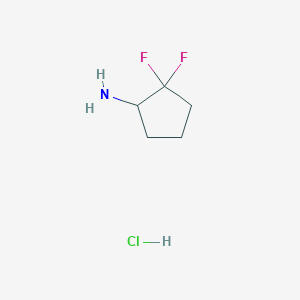

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.